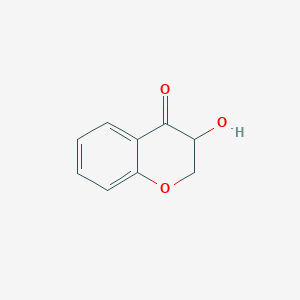
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy-, also known as 4-Chromanone, Chroman-4-one, Chromanone, Isochromanone, 2,3-Dihydro-4-benzopyranone, 2,3-Dihydro-2-benzopyran-4-one, and Chromonone . It has a molecular formula of C9H8O2 and a molecular weight of 148.1586 .
Molecular Structure Analysis
The molecular structure of 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7 (8)9/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- include a molecular weight of 148.1586 and a molecular formula of C9H8O2 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Anticancer Properties
Chroman-4-one derivatives exhibit promising anticancer effects. Researchers have investigated their potential as inhibitors of tumor growth and metastasis. These compounds interfere with cancer cell signaling pathways, induce apoptosis (programmed cell death), and inhibit angiogenesis (formation of new blood vessels to feed tumors) .
Antioxidant Activity
Chromanone analogs possess strong antioxidant properties. They scavenge free radicals, protecting cells from oxidative damage. These compounds may contribute to overall health by reducing oxidative stress and preventing various diseases .
Anti-Inflammatory Effects
Chroman-4-one derivatives demonstrate anti-inflammatory activity. They inhibit pro-inflammatory enzymes and cytokines, making them potential candidates for managing inflammatory conditions such as arthritis and inflammatory bowel diseases .
Antiviral and Antifungal Potential
Studies suggest that chromanone compounds exhibit antiviral and antifungal effects. They may interfere with viral replication or fungal growth, providing a basis for drug development in these areas .
Neuroprotective Properties
Chroman-4-one analogs show promise as neuroprotective agents. They may enhance cognitive function, protect neurons from damage, and potentially play a role in managing neurodegenerative diseases .
Skin and Hair Care Applications
Chroman-4-one derivatives have been used in cosmetic preparations. They contribute to skin and hair health by improving texture, promoting wound healing, and addressing inflammation and allergies .
Mechanism of Action
Target of Action
3-Hydroxychroman-4-one, also known as 4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- or 3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds Chromanone analogs have shown antiparasitic activity by targeting pteridine reductase-1 .
Mode of Action
The mode of action of 3-Hydroxychroman-4-one involves its interaction with its targets, leading to various biological and pharmaceutical activities . For instance, chromanone analogs have shown significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM
Biochemical Pathways
It’s known that chromanone and its derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .
Result of Action
The molecular and cellular effects of 3-Hydroxychroman-4-one’s action are diverse, given its broad variety of biological and pharmaceutical activities . For instance, chromanone analogs have shown antiparasitic activity .
properties
IUPAC Name |
3-hydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDVENVZFGMCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 2,3-dihydro-3-hydroxy- | |
CAS RN |
74736-89-3 |
Source


|
| Record name | 3-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2426402.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2426403.png)
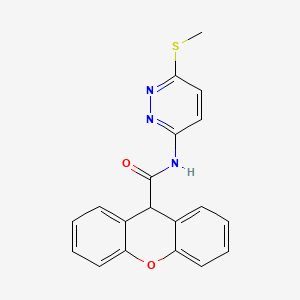
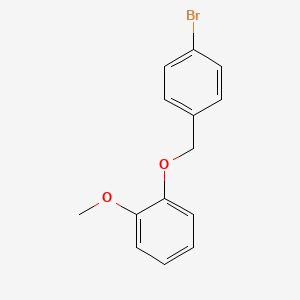
![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2426411.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2426413.png)
![1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426414.png)
![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426416.png)
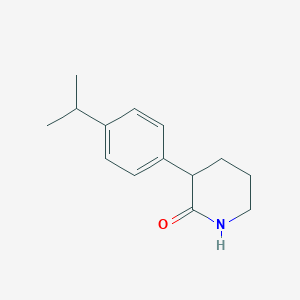
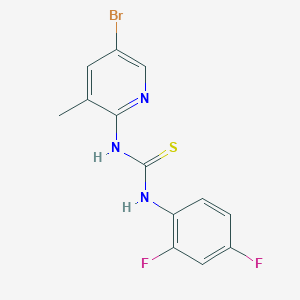
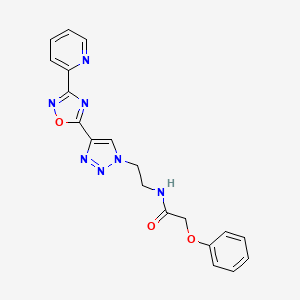
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426423.png)